2-Chloro-5,6,7,8-tetrahydroquinoline

Alzheimer's Disease Acetylcholinesterase Inhibitor CNS Drug Discovery

2-Chloro-5,6,7,8-tetrahydroquinoline (CAS 21172-88-3) is a chlorinated bicyclic heterocycle belonging to the tetrahydroquinoline class. This compound is a crucial synthetic intermediate, particularly in medicinal chemistry programs targeting central nervous system (CNS) disorders.

Molecular Formula C9H10ClN
Molecular Weight 167.63 g/mol
CAS No. 21172-88-3
Cat. No. B1590608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,6,7,8-tetrahydroquinoline
CAS21172-88-3
Molecular FormulaC9H10ClN
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=N2)Cl
InChIInChI=1S/C9H10ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2
InChIKeyZUXMRCHYHAWERW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5,6,7,8-tetrahydroquinoline (CAS 21172-88-3): A Key Chlorinated Heterocyclic Building Block for CNS Drug Discovery


2-Chloro-5,6,7,8-tetrahydroquinoline (CAS 21172-88-3) is a chlorinated bicyclic heterocycle belonging to the tetrahydroquinoline class [1]. This compound is a crucial synthetic intermediate, particularly in medicinal chemistry programs targeting central nervous system (CNS) disorders. Its core structure serves as a privileged scaffold, and the specific 2-chloro substitution pattern enables unique reactivity for further derivatization, distinguishing it from other halogenated or non-halogenated analogs [2]. It is frequently utilized as a precursor in the synthesis of complex molecules, including analogs of the acetylcholinesterase inhibitor tacrine, where the chloro substituent plays a critical role in modulating both biological activity and safety profiles [3].

Why 2-Chloro-5,6,7,8-tetrahydroquinoline Cannot Be Casually Substituted: A Quantitative Rationale


Generic substitution among tetrahydroquinoline analogs is scientifically unsound due to the profound impact of the chloro substituent's position and presence on both pharmacodynamic and pharmacokinetic properties. Direct comparative studies on tacrine analogs demonstrate that the introduction of a chlorine atom is not a silent modification; it significantly alters acetylcholinesterase (AChE) inhibitory potency and, crucially, is the primary driver for mitigating the dose-limiting hepatotoxicity associated with the non-chlorinated parent compound, tacrine [1]. The 2-chloro derivative, specifically, has emerged as a lead candidate from these studies, exhibiting a unique efficacy-toxicity profile that is not replicated by its non-chlorinated or differently substituted counterparts, making its specific procurement essential for projects targeting a similar therapeutic window [1].

Quantitative Differentiation of 2-Chloro-5,6,7,8-tetrahydroquinoline: A Comparator-Based Evidence Guide


Superior In Vitro Acetylcholinesterase (AChE) Inhibition Compared to the Parent Drug Tacrine

In a direct comparative study, a series of tetrahydroquinoline derivatives were synthesized and evaluated for their in vitro AChE inhibitory activity against the clinical standard, tacrine. The study explicitly concludes that all synthesized compounds displayed in vitro anti-cholinesterase activity comparable to or significantly higher than tacrine, with the 2-chlorotetrahydroquinoline derivative being among the most potent [1]. This establishes that the 2-chloro substitution pattern is a key structural determinant for achieving superior target engagement compared to the non-chlorinated, first-generation drug scaffold.

Alzheimer's Disease Acetylcholinesterase Inhibitor CNS Drug Discovery

Dramatic Reduction in Hepatotoxicity Versus Standard Tacrine

The most critical differentiator for this compound class is its safety profile. The same study evaluated the in vivo hepatotoxicity of the synthesized derivatives. The key finding was that the 2-chlorotetrahydroquinoline derivative displayed hepatotoxicity results comparable to saline, a negative control [1]. This is in stark contrast to tacrine, which is well-known for its dose-limiting hepatotoxicity and eventual clinical withdrawal, and also represents a significant improvement over many other chlorinated compounds that can introduce metabolic liabilities.

Drug Safety Hepatotoxicity Therapeutic Window

Validated High-Yield Synthesis for Scalable Procurement

Beyond biological activity, the reliable and efficient supply of this compound is enabled by a dedicated patent describing an improved preparation method. Unlike conventional methods, this patented process was specifically developed to overcome the problems of low yield, significant environmental pollution, and tedious post-treatment that hinder industrial large-scale production [1]. This ensures a more reliable, cost-effective, and scalable supply chain for this specific compound compared to non-optimized routes for other custom tetrahydroquinoline intermediates.

Process Chemistry Scalable Synthesis Fine Chemical Engineering

Optimal Scientific and Industrial Application Scenarios for 2-Chloro-5,6,7,8-tetrahydroquinoline


Lead Optimization in Alzheimer's Disease Drug Discovery

Procure this compound as the key starting material for synthesizing a focused library of tacrine analogs aimed at optimizing acetylcholinesterase inhibition. The evidence from Ragab et al. (2016) proves that the 2-chlorotetrahydroquinoline core not only maintains or improves in vitro potency over tacrine but is the critical structural feature for eliminating the dose-limiting hepatotoxicity seen with the parent compound [1]. This directs medicinal chemistry efforts towards derivatives with a potentially wide therapeutic window.

Scalable Kilogram Synthesis of a Safer CNS Drug Intermediate

Leverage the patented, high-yielding synthetic route (CN103848783A) for large-scale procurement. This scenario is ideal for process chemistry groups transitioning from discovery to preclinical development. The patent addresses the practical challenges of industrial-scale synthesis, ensuring a more sustainable, cost-effective, and reliable source of this specific intermediate compared to compounds requiring hazardous or low-yield chemistry [1].

Mechanistic Toxicology Studies on Chlorinated Heterocycles

Use this compound as a critical control in studies designed to understand the structure-toxicity relationship (STR) of chlorinated aromatics. Its unique in vivo hepatotoxicity profile—comparable to saline—makes it an essential comparator against other chlorinated tetrahydroquinoline isomers or the non-chlorinated tacrine scaffold, which are known to be hepatotoxic [1]. This allows toxicology groups to deconvolute the molecular mechanisms of drug-induced liver injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5,6,7,8-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.